molecular formula C14H19BrN4O9S B1678027 PR-104A CAS No. 680199-06-8

PR-104A

Cat. No.: B1678027
CAS No.: 680199-06-8
M. Wt: 499.29 g/mol
InChI Key: AZICEEZSDKZDHX-UHFFFAOYSA-N
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Description

PR-104A is a bioreductive prodrug designed to exploit tumor hypoxia. It is derived from PR-104, a phosphate ester pre-prodrug, which is converted in vivo to this compound. This compound is specifically designed to target hypoxic regions within tumors, where it undergoes bioactivation to form DNA crosslinking metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: PR-104A is synthesized from PR-104, which is a phosphate ester pre-prodrug. The conversion involves the rapid transformation of PR-104 to this compound in vivo. This compound is further metabolized to hydroxylamine (PR-104H) and amine (PR-104M) DNA crosslinking agents by one-electron reductases in hypoxic cells and by aldo-keto reductase 1C3 independently of oxygen .

Industrial Production Methods: The industrial production of this compound involves the synthesis of PR-104 followed by its conversion to this compound. The process includes the use of specific reaction conditions to ensure the stability and purity of the compound. The production methods are designed to meet the requirements for clinical trials and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: PR-104A undergoes nitro reduction to form hydroxylamine (PR-104H) and amine (PR-104M), which are DNA crosslinking metabolites. These reactions are catalyzed by one-electron reductases in hypoxic conditions and by aldo-keto reductase 1C3 in the presence of oxygen .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

PR-104A has been extensively studied for its potential applications in cancer therapy. It is used as a hypoxia-activated prodrug in gene therapy and has shown significant activity against human tumor xenografts. This compound is also being evaluated in combination with radiotherapy and chemotherapy for its enhanced antitumor effects .

Mechanism of Action

PR-104A is a hypoxia-activated DNA crosslinking agent. Upon intravenous administration, PR-104 is converted by systemic phosphatases to this compound, which is then reduced to form the active DNA-crosslinking mustard species hydroxylamine (PR-104H) under hypoxic conditions. PR-104H specifically crosslinks hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations while sparing normoxic tissues .

Comparison with Similar Compounds

Uniqueness of PR-104A: this compound is unique due to its dual activation mechanism, which involves both hypoxia and aldo-keto reductase 1C3. This dual activation allows this compound to be effective in both hypoxic and oxygenated tumor environments, making it a versatile and potent antitumor agent .

Properties

IUPAC Name

2-[N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O9S/c1-29(26,27)28-7-5-17(4-2-15)13-11(14(21)16-3-6-20)8-10(18(22)23)9-12(13)19(24)25/h8-9,20H,2-7H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZICEEZSDKZDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680199-06-8
Record name PR-104A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680199068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR-104A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397986RF9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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